molecular formula C8H10F3NO B087254 N,N-Diallyl-2,2,2-trifluoroacetamide CAS No. 14618-49-6

N,N-Diallyl-2,2,2-trifluoroacetamide

Cat. No.: B087254
CAS No.: 14618-49-6
M. Wt: 193.17 g/mol
InChI Key: YLFAOCVUPKJNHP-UHFFFAOYSA-N
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Scientific Research Applications

N,N-Diallyl-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: It is used as a substrate in ring-closing metathesis reactions to synthesize cyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the synthesis of various organic compounds and materials.

Safety and Hazards

DAF is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diallyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of trifluoroacetic anhydride with diallylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction is as follows: [ \text{CF}_3\text{CO}_2\text{O} + 2 \text{CH}_2\text{CH=CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CON}(\text{CH}_2\text{CH=CH}_2)_2 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Ring-Closing Metathesis (RCM): This reaction is facilitated by catalysts such as Hoveyda-Grubbs type catalysts.

    Substitution Reactions: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Catalysts: Hoveyda-Grubbs type catalysts are commonly used for ring-closing metathesis reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Major Products:

Mechanism of Action

The mechanism of action of N,N-Diallyl-2,2,2-trifluoroacetamide involves its interaction with catalysts to facilitate ring-closing metathesis reactions. The molecular targets include the double bonds in the allyl groups, which undergo metathesis to form cyclic compounds. The pathways involved include the formation of metallacyclobutane intermediates, which then rearrange to form the desired ring-closed products .

Comparison with Similar Compounds

    N,N-Diallylamine: This compound is similar in structure but lacks the trifluoroacetamide group.

    N,N-Diallylmethylamine: Another similar compound with a methyl group instead of the trifluoroacetamide group.

Uniqueness: N,N-Diallyl-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications, such as ring-closing metathesis reactions .

Properties

IUPAC Name

2,2,2-trifluoro-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFAOCVUPKJNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289115
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-49-6
Record name 2,2,2-Trifluoro-N,N-di-2-propen-1-ylacetamide
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Record name NSC 59282
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Record name N,N-Diallyl-2,2,2-trifluoroacetamide
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Record name N,N-Diallyl-2,2,2-trifluoroacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Diallyl-2,2,2-trifluoroacetamide (NDT) interact with the lithium metal anode to improve battery performance?

A1: NDT exhibits a preferential reduction on the lithium metal anode surface during battery operation []. This reduction, coupled with NDT's participation in the primary Li+ solvation shell, leads to the formation of a stable and uniform Solid Electrolyte Interphase (SEI) layer enriched with Li3N []. This modified SEI layer offers several benefits:

  • Reduced Dendrite Formation: The uniform SEI layer effectively suppresses the growth of lithium dendrites, which can cause short circuits and reduce battery lifespan [].
  • Lower Polarization: The presence of NDT contributes to lower polarization in Li||Li cells, indicating improved charge transfer kinetics [].
  • Enhanced Cycling Stability: LillLFP cells containing NDT in the electrolyte demonstrate improved cycling stability and capacity retention compared to cells without NDT []. This indicates that NDT helps maintain the integrity of the lithium anode over repeated charge-discharge cycles.

Q2: What are the structural characteristics of this compound (NDT)?

A2: While the provided research [] focuses on NDT's application, it doesn't delve into detailed structural characterization. Further investigation into spectroscopic data and molecular weight would be needed to provide a comprehensive answer.

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